N-Methyl-1-(1-phenyl-3-pyrrolidinyl)methanamine hydrochloride
Description
N-Methyl-1-(1-phenyl-3-pyrrolidinyl)methanamine hydrochloride is a pyrrolidine-derived compound featuring a phenyl-substituted pyrrolidine core and a methylamine side chain, stabilized as a hydrochloride salt. Its molecular structure combines aromatic (phenyl) and heterocyclic (pyrrolidine) moieties, which are common in bioactive molecules targeting neurological and antimicrobial pathways. This compound has been cataloged by suppliers like CymitQuimica (REF: 10-F358792) but is currently listed as discontinued .
Properties
IUPAC Name |
N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-13-9-11-7-8-14(10-11)12-5-3-2-4-6-12;/h2-6,11,13H,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAKPFUBGLPXLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(C1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Methyl-1-(1-phenyl-3-pyrrolidinyl)methanamine hydrochloride, often referred to as a derivative of pyrrolidine, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of phenylpyrrolidine derivatives with methylating agents. The resulting compound is characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the presence of key functional groups and structural integrity.
Anticancer Activity
Recent studies have indicated that compounds related to N-Methyl-1-(1-phenyl-3-pyrrolidinyl)methanamine exhibit significant anticancer properties. For instance, derivatives containing similar structural motifs have shown varying degrees of cytotoxicity against human lung adenocarcinoma (A549) cells. In one study, modifications to the phenyl ring enhanced anticancer activity, with certain substitutions reducing cell viability to as low as 61% compared to control treatments .
| Compound | Substitution | A549 Cell Viability (%) | Cytotoxicity on Non-Cancerous Cells |
|---|---|---|---|
| Base Compound | None | 78-86 | Low |
| Compound 6 | 4-Chlorophenyl | 64 | Moderate |
| Compound 7 | 4-Bromophenyl | 61 | Moderate |
| Compound 8 | 4-Dimethylamino | Significantly lower than control | High |
Antimicrobial Properties
This compound derivatives have also been evaluated for antimicrobial activity. Studies have demonstrated efficacy against multidrug-resistant strains of Staphylococcus aureus, with minimal inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against Gram-positive pathogens. In contrast, the activity against Gram-negative bacteria was weaker, indicating a selective antimicrobial profile .
Structure-Activity Relationships (SAR)
The biological activity of this compound is highly dependent on its structural modifications. SAR studies reveal that:
- Substituents on the Phenyl Ring : The introduction of halogen or dimethylamino groups significantly enhances anticancer activity.
- Pyrrolidine Ring Modifications : Alterations in the pyrrolidine structure can lead to changes in receptor binding affinity and potency, particularly at opioid receptors .
Case Study 1: Anticancer Efficacy
In a controlled study, a series of N-Methyl derivatives were tested against A549 cells. The results indicated that specific substitutions on the phenyl ring led to a marked increase in cytotoxicity compared to baseline levels, suggesting potential for further development as anticancer agents.
Case Study 2: Antimicrobial Activity
Another study assessed the efficacy of these compounds against clinical isolates of Staphylococcus aureus. The findings highlighted the compound's ability to inhibit growth in resistant strains, emphasizing its potential role in addressing antibiotic resistance issues.
Scientific Research Applications
N-Methyl-1-(1-phenyl-3-pyrrolidinyl)methanamine hydrochloride, often referred to as a derivative of pyrrolidine, has garnered interest in various scientific research applications. This compound is structurally related to several psychoactive substances and has been investigated for its potential therapeutic effects, particularly in the fields of neuropharmacology and medicinal chemistry.
Neuropharmacology
This compound has been studied for its effects on the central nervous system (CNS). Its structural similarities to known psychoactive compounds suggest potential applications in treating neurological disorders.
- Dopaminergic Activity : Research indicates that compounds with similar structures may influence dopamine pathways, which are critical in conditions like Parkinson's disease and schizophrenia. Studies have shown that derivatives can act as dopamine reuptake inhibitors, enhancing dopaminergic transmission .
Medicinal Chemistry
The compound is of interest in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.
- Synthesis of Analogues : this compound serves as a precursor for synthesizing various analogues that may exhibit improved pharmacological profiles or reduced side effects .
Behavioral Studies
Behavioral pharmacology studies have utilized this compound to assess its impact on animal models, providing insights into its psychoactive properties.
- Animal Model Research : Studies involving rodents have demonstrated that administration of this compound can affect locomotor activity and anxiety-related behaviors, suggesting its potential utility in understanding anxiety disorders and other behavioral conditions .
Case Study 1: Dopamine Receptor Interaction
A study explored the interaction of this compound with dopamine receptors. The results indicated a significant affinity for D2 receptors, supporting its potential as a therapeutic agent for disorders linked to dopamine dysregulation .
Case Study 2: Synthesis and Pharmacological Evaluation
In another investigation, researchers synthesized several derivatives of this compound and evaluated their pharmacological properties. The findings suggested that certain modifications enhanced receptor selectivity and reduced adverse effects commonly associated with similar compounds .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Neuropharmacology | Investigated for dopaminergic activity and CNS effects | Potential treatment for Parkinson's and schizophrenia |
| Medicinal Chemistry | Used in the synthesis of novel pharmaceutical analogues | Development of compounds with improved efficacy |
| Behavioral Studies | Assessed impact on animal models regarding anxiety and locomotor activity | Insights into anxiety disorders |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other methanamine derivatives, particularly those containing heterocyclic rings (e.g., oxadiazole, thieno-oxepin) and aromatic substituents. Below is a comparative analysis of key analogs:
Pharmacological and Commercial Considerations
- Target Compound : Discontinued status (CymitQuimica) limits its current use, but its pyrrolidine-phenyl scaffold remains valuable for structure-activity relationship (SAR) studies in dopamine or TAAR1 receptor modulation .
- Oxadiazole Analogs : These are commercially available (e.g., Combi-Blocks) and widely used in fragment-based drug design, leveraging their hydrogen-bonding capacity and metabolic stability .
- Thieno-Oxepin Derivatives: Highlighted in schizophrenia research (e.g., Ulotaront), these compounds show superior pharmacokinetic profiles due to their balanced lipophilicity and solubility .
Key Research Findings and Limitations
- However, this flexibility may reduce metabolic stability .
- Gaps in Data : Direct pharmacological data (e.g., IC₅₀, toxicity) for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.
Preparation Methods
Pyrrolidine Ring Formation and Phenyl Substitution
Starting Materials : The synthesis often begins with halogenated pyridine derivatives or substituted phenyl compounds, which undergo nucleophilic substitution or Grignard-type reactions to introduce the pyrrolidine moiety.
Grignard Reaction : For example, reacting 2-halopyridine with magnesium in an aprotic solvent forms 2-pyridyl magnesium halide intermediates, which can be further elaborated to pyrrolidine derivatives.
Phosphonium Salt Intermediates : Another approach uses 2-(1-pyrrolidino)ethyl triphenylphosphonium bromide reacting with substituted pyridines under basic conditions to form propenyl pyridine intermediates, which can be isomerized with acid catalysts to yield the desired heterocyclic frameworks.
Introduction of N-Methylmethanamine Group
Mannich-Type Reactions : The N-methylmethanamine function can be introduced via Mannich reactions involving formaldehyde, methylamine, and appropriate ketone or amine precursors. This method allows selective installation of the N-methyl group adjacent to the pyrrolidine nitrogen.
Reductive Amination : An alternative is reductive amination of the corresponding aldehyde or ketone with methylamine, followed by reduction using suitable hydride sources.
Hydrochloride Salt Formation
- After the free base is prepared, it is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solutions), facilitating purification and enhancing stability.
Detailed Process Example (From Patent Literature)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1. Formation of Pyrrolidine Intermediate | 2-halopyridine + Mg in aprotic solvent (e.g., THF) | Formation of 2-pyridyl magnesium halide intermediate | Pyrrolidine ring precursor |
| 2. Reaction with Triphenylphosphonium Salt | 2-(1-pyrrolidino)ethyl triphenylphosphonium bromide + 2-(p-toluoyl) pyridine, base, aprotic solvent | Wittig-type reaction to form propenyl pyridine derivative | Intermediate for cyclization |
| 3. Acid-Catalyzed Isomerization | Acid catalyst, controlled temperature | Isomerization to final heterocyclic structure | Pyrrolidine ring with phenyl substitution |
| 4. Mannich Reaction | Paraformaldehyde + methylamine + pyrrolidine intermediate | Introduction of N-methylmethanamine group | N-methyl-1-(1-phenyl-3-pyrrolidinyl)methanamine free base |
| 5. Salt Formation | HCl in ethanol or suitable solvent | Conversion to hydrochloride salt | Final product: N-methyl-1-(1-phenyl-3-pyrrolidinyl)methanamine hydrochloride |
Research Findings and Optimization
Solvent Choice : Aprotic solvents such as tetrahydrofuran (THF) and toluene are preferred for Grignard and phosphonium salt reactions to ensure high yields and purity.
Temperature Control : Precise temperature control during acid-catalyzed isomerization and Mannich reactions is critical to avoid side reactions and degradation.
Purification : The hydrochloride salt is typically purified by recrystallization from solvents like toluene or ethanol at low temperatures (0–5°C), which improves crystallinity and removes impurities.
Yield and Purity : Reported yields for the key steps range from 60% to 85%, with purity often exceeding 98% after purification.
Comparative Analysis of Methods
| Method Aspect | Grignard & Phosphonium Route | Mannich Reaction | Reductive Amination |
|---|---|---|---|
| Starting Materials | Halopyridine, triphenylphosphonium salts | Pyrrolidine intermediate, formaldehyde, methylamine | Aldehyde/ketone, methylamine, reducing agent |
| Reaction Conditions | Anhydrous, aprotic solvents, inert atmosphere | Mild acidic/basic conditions, temperature control | Mild to moderate temperature, reducing environment |
| Advantages | High selectivity for pyrrolidine ring formation | Direct N-methyl introduction, operational simplicity | Versatile, applicable to various substrates |
| Disadvantages | Requires moisture-sensitive reagents | Possible side reactions if conditions not controlled | Requires careful control of reducing agent |
| Typical Yield | 70–85% | 60–75% | 65–80% |
Summary Table of Key Reagents and Conditions
| Reagent/Condition | Role | Typical Parameters |
|---|---|---|
| 2-halopyridine | Pyrrolidine ring precursor | Used in Grignard reaction |
| Magnesium (Mg) | Formation of Grignard reagent | Anhydrous, inert atmosphere |
| 2-(1-pyrrolidino)ethyl triphenylphosphonium bromide | Wittig reagent | Aprotic solvent, base present |
| Acid catalyst (e.g., HCl, acetic acid) | Isomerization and salt formation | Controlled temperature (20–55°C) |
| Paraformaldehyde | Mannich reaction carbon source | Stoichiometric amounts |
| Methylamine | N-methyl source | Aqueous or gaseous form |
| Solvents (THF, toluene, ethanol) | Reaction medium | Dry, oxygen-free preferred |
| Temperature | Reaction control | 0–110°C depending on step |
Q & A
Q. What techniques identify metabolites in preclinical studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
